N-(3-chloro-2-methylphenyl)-4-{2-[(3-methylphenoxy)acetyl]hydrazinyl}-4-oxobutanamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-4-[2-(3-methylphenoxy)acetohydrazido]-4-oxobutanamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-4-[2-(3-methylphenoxy)acetohydrazido]-4-oxobutanamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the hydrazide intermediate: This step involves the reaction of 3-methylphenoxyacetic acid with hydrazine hydrate under reflux conditions to form the corresponding hydrazide.
Acylation reaction: The hydrazide intermediate is then reacted with 3-chloro-2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-4-[2-(3-methylphenoxy)acetohydrazido]-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-4-[2-(3-methylphenoxy)acetohydrazido]-4-oxobutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-[2-(3-methylphenoxy)acetohydrazido]-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.
Interfering with cellular processes: Such as DNA replication or protein synthesis, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-2-(2-methylphenoxy)acetamide
- N-(3-chloro-2-methylphenyl)-2-(3-methoxyphenoxy)acetamide
- N-(3-chloro-2-methylphenyl)benzenesulfonamide
Uniqueness
N-(3-chloro-2-methylphenyl)-4-[2-(3-methylphenoxy)acetohydrazido]-4-oxobutanamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for specialized applications in various fields of research and industry.
Properties
Molecular Formula |
C20H22ClN3O4 |
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Molecular Weight |
403.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-[2-[2-(3-methylphenoxy)acetyl]hydrazinyl]-4-oxobutanamide |
InChI |
InChI=1S/C20H22ClN3O4/c1-13-5-3-6-15(11-13)28-12-20(27)24-23-19(26)10-9-18(25)22-17-8-4-7-16(21)14(17)2/h3-8,11H,9-10,12H2,1-2H3,(H,22,25)(H,23,26)(H,24,27) |
InChI Key |
VTYQBHZHQIHGAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NNC(=O)CCC(=O)NC2=C(C(=CC=C2)Cl)C |
Origin of Product |
United States |
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